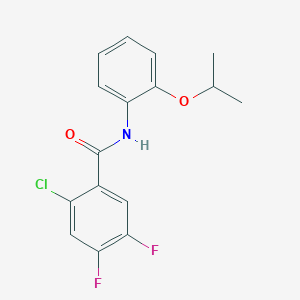![molecular formula C15H19NO5S B5378597 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5378597.png)
2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as ETC-1002, is a small molecule drug that has shown promising results in the treatment of cardiovascular diseases. It belongs to the class of drugs called ATP-citrate lyase inhibitors, which target the metabolic pathway responsible for the production of cholesterol and fatty acids in the liver.
作用機序
The mechanism of action of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of ATP-citrate lyase, which is an enzyme involved in the synthesis of cholesterol and fatty acids in the liver. By blocking this pathway, 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid reduces the production of LDL cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. In addition, it has been found to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism and has been implicated in the regulation of lipid and glucose metabolism.
Biochemical and Physiological Effects:
2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects that contribute to its cardioprotective effects. It has been found to reduce inflammation, oxidative stress, and endothelial dysfunction, which are all key factors in the development of atherosclerosis. In addition, it has been found to improve insulin sensitivity and glucose metabolism, which may have additional benefits for patients with diabetes.
実験室実験の利点と制限
One of the major advantages of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid for lab experiments is its specificity for ATP-citrate lyase, which makes it a useful tool for studying the role of this enzyme in lipid metabolism. In addition, its cardioprotective effects make it a promising candidate for the development of new therapies for cardiovascular diseases. However, one of the limitations of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid is its relatively short half-life, which may limit its effectiveness in chronic diseases that require long-term treatment.
将来の方向性
There are several future directions for research on 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of interest is the development of more potent and selective ATP-citrate lyase inhibitors that may have greater therapeutic potential. Another area of interest is the investigation of the role of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid in other metabolic pathways, such as glucose metabolism and fatty acid oxidation. Finally, clinical trials are needed to further evaluate the safety and efficacy of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid in the treatment of cardiovascular diseases.
合成法
The synthesis of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid involves the condensation of 3-(ethoxycarbonyl)-2-thiophene carboxylic acid with cyclohexanone followed by the reaction with ammonia and isobutyl chloroformate. The final product is obtained after purification by column chromatography. This method has been optimized for yield and purity, and the compound has been extensively characterized by various spectroscopic techniques.
科学的研究の応用
2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in cardiovascular diseases such as atherosclerosis, hyperlipidemia, and dyslipidemia. It has been shown to reduce LDL cholesterol and triglyceride levels in both animal models and human clinical trials. In addition, it has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardioprotective effects.
特性
IUPAC Name |
2-[(3-ethoxycarbonylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-2-21-15(20)11-7-8-22-13(11)16-12(17)9-5-3-4-6-10(9)14(18)19/h7-10H,2-6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSDKBXFBEUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(benzyloxy)phenyl]-N-4H-1,2,4-triazol-4-ylacetamide](/img/structure/B5378516.png)
![3-(3,4-difluorophenyl)-5-[(5-ethylpyridin-2-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5378519.png)
![N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378530.png)

![2-[2-(3-cyclopentyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]imidazo[1,2-a]pyridine](/img/structure/B5378544.png)

![N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide](/img/structure/B5378556.png)
![4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5378564.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5378565.png)
![1-(3-methoxybenzoyl)-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5378571.png)
![N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5378592.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![4-[4-(ethylsulfonyl)piperazin-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B5378612.png)
![5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoic acid](/img/structure/B5378617.png)